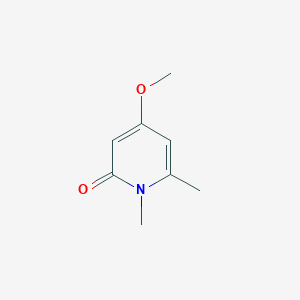

4-Methoxy-1,6-dimethylpyridin-2(1H)-one

描述

属性

IUPAC Name |

4-methoxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-7(11-3)5-8(10)9(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUXWQPJBGPOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40785869 | |

| Record name | 4-Methoxy-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40785869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40334-97-2 | |

| Record name | 4-Methoxy-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40785869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Methoxy-1,6-dimethylpyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly as an agonist for the ghrelin receptor (GHS-R1a). This receptor plays a crucial role in regulating appetite and energy balance, making this compound a candidate for addressing cachexia and other metabolic disorders.

The molecular formula of this compound is . Its structure includes a pyridine ring with methoxy and methyl substituents, which influence its biological activity.

Ghrelin Receptor Agonism

Research indicates that this compound acts as a selective agonist for the GHS-R1a receptor. In vitro studies demonstrated that this compound significantly increased food intake in mouse models following peripheral administration. This orexigenic effect was observed to last up to six hours post-administration, suggesting its potential utility in treating conditions characterized by appetite loss, such as cachexia in cancer patients .

The mechanism by which this compound exerts its effects involves interaction with the GHS-R1a receptor. Upon binding, it activates signaling pathways that stimulate appetite. Studies have shown that modifications to the compound's structure can enhance its receptor activity and pharmacokinetic properties .

Study 1: Appetite Stimulation in Cachexia Models

In a controlled study involving mice subjected to cachexia-inducing conditions, administration of this compound resulted in a statistically significant increase in food consumption compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing appetite loss associated with chronic illnesses .

Study 2: Pharmacokinetics and Efficacy

A pharmacokinetic analysis revealed that the compound demonstrated favorable absorption characteristics when administered intraperitoneally. The peak plasma concentration was reached within two hours, correlating with the observed increase in food intake. This rapid onset of action positions it as a promising candidate for further development in appetite-stimulating therapies .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparison with structurally related compounds was conducted. The following table summarizes the biological activities of selected pyridine derivatives:

| Compound Name | GHS-R1a Activity | Food Intake Increase | Notes |

|---|---|---|---|

| This compound | High | Significant | Potent orexigenic effect |

| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Moderate | Moderate | Less effective than methoxy variant |

| 3-(Trifluoromethyl)-4-methoxypyridine | Low | Minimal | Poor receptor interaction |

科学研究应用

The compound 4-Methoxy-1,6-dimethylpyridin-2(1H)-one is a 2-pyridone derivative that has shown potential as a selective agonist for the ghrelin receptor (GHS-R1a) .

Ghrelin Receptor Agonist

- Appetite Stimulation: this compound is a non-peptidic compound that acts as an agonist of the ghrelin receptor (GHS-R1a) . Ghrelin, a hormone derived from the gut, stimulates appetite . This compound has demonstrated agonistic activity in human and mouse hypothalamic cells expressing the GHS-R1a receptor .

- Orexigenic Effect: Studies showed that peripheral administration of the compound significantly increased food intake in mice, highlighting its potent orexigenic effect . The compound's effect can last up to six hours following intraperitoneal injection, which is a promising characteristic for treating eating and metabolic disorders in humans . This is an advantage compared to native ghrelin, which has a shorter half-life and thus limited efficacy .

- Treatment for Cachexia and Appetite Loss: The compound is considered potentially useful in treating loss of appetite associated with medical illness, aging, and cachexia syndromes (loss of muscle and fat mass) .

Related Substances

- Transformation Products: this compound can be used to study related chemical substances, including transformation products and metabolites .

- Synthesis of Chlorinated Pyridones: It can be used as a starting material in the synthesis of other compounds, such as 3-chloro-4-methoxy-1,6-dimethylpyridin-2(1H)-one .

Other Potential Applications

While the primary focus of the available research is on the compound's properties as a ghrelin receptor agonist, the core structure of pyridones and pyrones are found in various applications:

- Cosmetics: Polymers are used as film formers, fixatives, rheology modifiers, and emulsifiers .

- **Dual EZH2/HSP90 Inhibitor:**Development of dual EZH2/HSP90 inhibitors .

- MRI contrast agents: Paramagnetic lanthanide hexaazamacrocyclic molecules may be used as contrast agents in magnetic resonance imaging .

While specific case studies directly involving this compound in humans are not available in the search results, the in vivo studies with mice demonstrate its potential.

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (Compound 2)

- Key Differences: Replacing the methoxy group (Compound 3) with a hydroxyl group alters reactivity. Compound 2 participates in multicomponent reactions (MCRs) with aldehydes and malononitrile to form pyrano[3,2-c]pyridones (e.g., Compounds 8–10), which exhibit antiproliferative activity against cancer cells (IC₅₀ values: 10–50 μM in HeLa cells) .

- Synthetic Utility : The hydroxyl group enables condensation reactions, unlike the methoxy group in Compound 3, which is more suited for electrophilic halogenation .

Halogenated Derivatives

- 4-Chloro-1,6-dimethylpyridin-2(1H)-one (Compound 5) : Synthesized via N-chlorosuccinimide (NCS) treatment of Compound 3. Exhibits a predicted density of 1.543 g/cm³ and pKa of -1.03, indicating increased acidity compared to Compound 3 .

- 3-Iodo-4-methoxy-1,6-dimethylpyridin-2(1H)-one (Compound 6) : Prepared using N-iodosuccinimide (NIS), yielding a yellow solid (36% yield). Used to synthesize trifluoromethylated analogs (e.g., Compound 8) via copper-mediated cross-coupling .

Alkyl-Substituted Pyridinones

- 5-Isopropyl-1,6-dimethylpyridin-2(1H)-one (3s): Synthesized via Rh(III)-catalyzed C–H activation, achieving 74% yield.

- 6-(4-Methoxyphenyl)-1-methyl-4-phenylpyridin-2(1H)-one: Aryl substituents introduce π-π stacking interactions, relevant for binding studies (e.g., amyloidogenic immunoglobulin light chains) .

Table 1: Comparative Data for Selected Pyridinone Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (Compound 3) and hydroxyl (Compound 2) groups increase electron density, favoring electrophilic substitution, whereas halogen atoms (Cl, Br) reduce ring reactivity toward further electrophilic attack .

- Biological Relevance: Pyrano-pyridones derived from Compound 2 show promise in anticancer drug design, while halogenated derivatives of Compound 3 may serve as intermediates for bioactive molecules .

准备方法

Diazotization and Hydrolytic Conversion Route

One of the key preparation methods involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile followed by diazotization under hydrolyzing conditions to obtain 3,5-dimethyl-4-methoxypyridine-2-methanol, which is a close intermediate to the target compound. The process includes:

- Catalytic hydrogenation of the nitrile precursor to the corresponding amino alcohol.

- Diazotization in aqueous acidic solution, preferably using glacial acetic acid as the acid medium with a water-to-acid ratio ranging from 9:1 to 1:1.

- Sodium nitrite is used as the diazotizing agent, either in solid or solution form.

- The reaction temperature is controlled between -20 °C to 50 °C, optimally -5 °C to 10 °C.

- After diazotization, the solution is alkalized and extracted with an organic solvent such as methylene chloride.

- The organic phase is dried, filtered, and purified by bulb tube distillation to isolate 3,5-dimethyl-4-methoxypyridine-2-methanol.

Further transformation of this intermediate by reaction with thionyl chloride in an inert diluent (e.g., dichloroethane, methylene chloride) at temperatures between -30 °C and 50 °C leads to the formation of 3,5-dimethyl-4-methoxy-2-chloromethylpyridine hydrochloride. This compound is a precursor for subsequent modifications towards the target compound.

| Step | Conditions/Details | Outcome/Intermediate |

|---|---|---|

| Catalytic hydrogenation | Starting from 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | Amino intermediate |

| Diazotization | Aqueous acidic solution (glacial acetic acid), sodium nitrite, -5 to 10 °C | 3,5-dimethyl-4-methoxypyridine-2-methanol |

| Extraction and purification | Organic solvent extraction (methylene chloride), bulb tube distillation | Pure intermediate |

| Reaction with thionyl chloride | Inert diluent (e.g., dichloroethane), -30 to 50 °C | 3,5-dimethyl-4-methoxy-2-chloromethylpyridine hydrochloride |

Related Synthetic Procedures in Benzimidazole Derivatives

Patent literature also describes synthetic procedures involving 4-methoxy-3,5-dimethyl-2-pyridinyl intermediates, which are structurally related to 4-Methoxy-1,6-dimethylpyridin-2(1H)-one. These procedures include:

- Preparation of methoxy and methyl-substituted pyridinyl derivatives.

- Use of sulfur-containing linkers and benzimidazole frameworks.

- Conversion to biologically active compounds such as omeprazole.

These synthetic routes provide insights into functionalization strategies applicable to this compound derivatives.

Summary Table of Preparation Methods

| Methodology | Key Steps | Reagents/Conditions | Notes |

|---|---|---|---|

| Diazotization and Hydrolysis | Catalytic hydrogenation → Diazotization → Extraction → Purification | Sodium nitrite, glacial acetic acid, methylene chloride, thionyl chloride | Efficient for 3,5-dimethyl-4-methoxypyridin-2-methanol intermediate |

| Multi-step Catalytic Coupling | O-methylation → Pd-catalyzed C–C coupling → Intramolecular C–N coupling | PdCl2(dppf), K2CO3, dioxane/H2O, reflux conditions | Advanced method for pyridinone skeleton formation |

| Pyridinyl Intermediate Synthesis | Functionalization of pyridinyl derivatives → Linkage to benzimidazole | Various sulfur linkers, methylation agents | Relevant for biologically active analogues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。